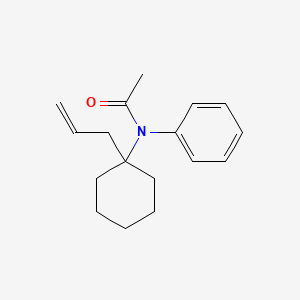

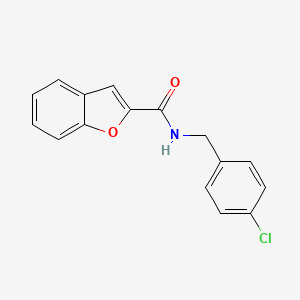

N-(1-allylcyclohexyl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-allylcyclohexyl)-N-phenylacetamide is a compound of interest in organic chemistry due to its structural features and potential applications. The compound's synthesis, molecular and chemical properties provide insights into its reactivity and potential uses in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, including cyclization and oxidative processes. For example, the cyclisation of N-allyl-N-(1-phenylethyl)methoxycarbonylacetamide mediated by Mn(III) results in the formation of 3-aza-2-oxobicyclo[3.1.0]hexanes, demonstrating a method for creating complex cyclic structures from linear precursors (Galeazzi et al., 1996).

Molecular Structure Analysis

The structure of acetamide derivatives has been extensively studied, with X-ray diffraction analysis being a common method for determining molecular configurations. For instance, the crystal and molecular structure of related compounds highlight the arrangement of atoms and the spatial orientation within the molecule, providing valuable information on how structure affects reactivity and properties (Marinova et al., 2022).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including redox-neutral vinylation and allylation. These reactions are crucial for functionalizing the compounds and adjusting their properties for specific applications. For instance, Rh(III)-catalyzed redox-neutral vinylation and allylation of arylacetamides with allylic acetates demonstrate the versatility of these compounds in synthetic chemistry (Jambu & Jeganmohan, 2019).

Physical Properties Analysis

The physical properties of N-substituted acetamides, such as lipophilicity, can be assessed through chromatographic techniques. These properties are essential for understanding the behavior of these compounds in different environments and can influence their application in various fields (Vaštag et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity towards different reagents and under various conditions, are fundamental aspects of their chemistry. Studies on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot highlight the potential for efficient and selective synthesis routes (Vavasori et al., 2023).

properties

IUPAC Name |

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-3-12-17(13-8-5-9-14-17)18(15(2)19)16-10-6-4-7-11-16/h3-4,6-7,10-11H,1,5,8-9,12-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTVTQGXUGEEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2(CCCCC2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5656259.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5656267.png)

![2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5656277.png)

![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656284.png)

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5656306.png)

![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)

![1-(4-ethyl-5-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5656315.png)

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)

![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)

![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)